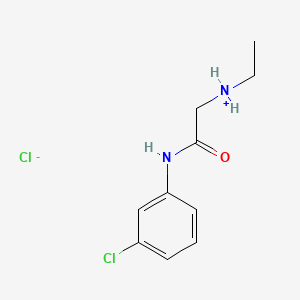
3'-Chloro-2-ethylaminoacetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-2-ethylaminoacetanilide hydrochloride is a chemical compound with the molecular formula C10H14ClN2O·HCl It is a derivative of acetanilide, where the amino group is substituted with an ethylamino group and a chlorine atom is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-ethylaminoacetanilide hydrochloride typically involves the following steps:
Nitration: The starting material, acetanilide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ethylation: The chlorinated compound is then reacted with ethylamine to introduce the ethylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-2-ethylaminoacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ethylamino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Dechlorinated or modified ethylamino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3’-Chloro-2-ethylaminoacetanilide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Aminoacetanilide: A similar compound with an amino group instead of an ethylamino group.
2-Chloroacetanilide: A compound with a chlorine atom at the ortho position instead of the meta position.
N-Ethylacetanilide: A compound with an ethyl group attached to the nitrogen atom.
Uniqueness
3’-Chloro-2-ethylaminoacetanilide hydrochloride is unique due to the presence of both the ethylamino group and the chlorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
110332-98-4 |
|---|---|
Formule moléculaire |
C10H14Cl2N2O |
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
[2-(3-chloroanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-2-12-7-10(14)13-9-5-3-4-8(11)6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H |
Clé InChI |
AYHSMGGUWJIJAH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
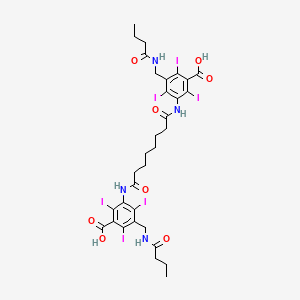
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
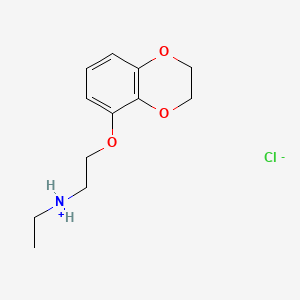
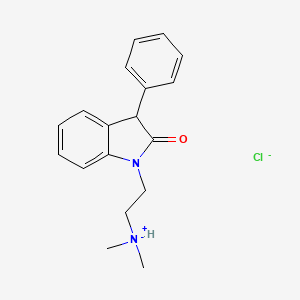

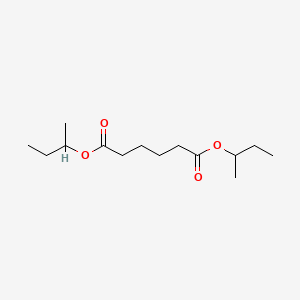
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

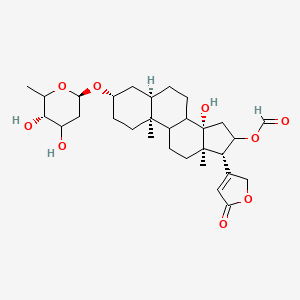
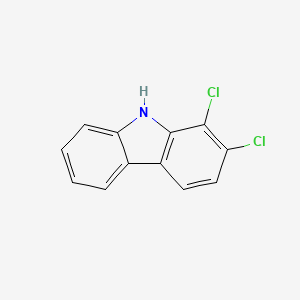
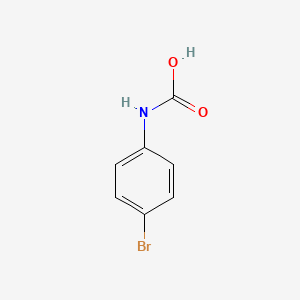
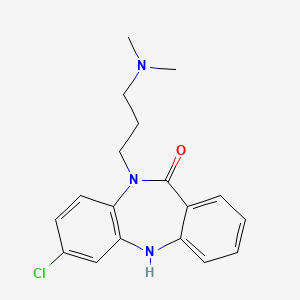
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
